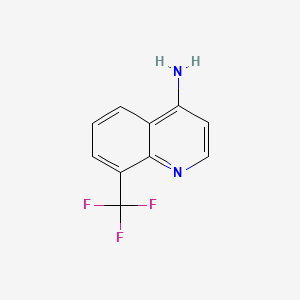

8-(Trifluoromethyl)quinolin-4-amine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMLOHYYNHRKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371050 | |

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243977-15-3 | |

| Record name | 8-(trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243977-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-(Trifluoromethyl)quinolin-4-amine (CAS No. 243977-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Trifluoromethyl)quinolin-4-amine is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, most notably the presence of a trifluoromethyl group on the quinoline scaffold, impart desirable physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on its role in the development of anticancer and antimalarial drugs. The document summarizes key biological data of closely related derivatives, details relevant experimental protocols, and visualizes associated biological pathways and experimental workflows.

Core Compound Properties

This compound is a stable organic compound recognized for its enhanced chemical stability and reactivity conferred by the trifluoromethyl group.[1]

| Property | Value | Reference |

| CAS Number | 243977-15-3 | [1][2] |

| Molecular Formula | C₁₀H₇F₃N₂ | [1][2] |

| Molecular Weight | 212.17 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | [2] |

| Storage Conditions | Keep in dark place, Sealed in dry, Room Temperature | [2] |

Synthesis

A plausible synthetic pathway is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For 4-trifluoromethyl quinoline derivatives, a proline potassium salt has been shown to be a superior catalyst in the Friedländer annulation of substituted 2-trifluoroacetyl anilines with various carbonyl compounds under mild conditions.[3]

Another general and widely used method for the preparation of 4-aminoquinolines is the reaction of a corresponding 4-chloroquinoline with an amine.[4] This reaction can be carried out under conventional heating, microwave irradiation, or ultrasound conditions.[5] For instance, a mixture of a 7-substituted-4-chloro-quinoline and an amine can be heated to 120–130 °C for several hours.[4]

Biological Activity and Potential Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of antimalarial and anticancer agents.[1] The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates.[6]

Anticancer Activity

Derivatives of 2-(trifluoromethyl)quinolin-4-amine have been designed and synthesized as potent antitumor agents.[7] These compounds have demonstrated significant anti-proliferative activities against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells.[7]

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative) | PC3 | 0.49 | [7] |

| K562 | 0.08 | [7] | |

| HeLa | 0.01 | [7] |

The mechanism of action for some of these derivatives involves the inhibition of microtubule polymerization, arresting the cell cycle at the G2/M phase and inducing apoptosis.[7] Quinoline derivatives are also known to target various signaling pathways implicated in cancer, such as the PI3K/AkT/mTOR, c-Met, VEGF, and EGF receptor pathways.[8]

Antimalarial Activity

The 4-aminoquinoline core is a well-established pharmacophore in antimalarial drugs. Derivatives of 8-(trifluoromethyl)quinoline have been investigated for their antimalarial properties. For instance, a series of 2,8-bis(trifluoromethyl)quinoline derivatives have shown in vitro activity against the chloroquine-sensitive (D10) strain of Plasmodium falciparum.[9] The proposed mechanism for some of these compounds is the inhibition of hemozoin formation through binding to DNA by intercalation.[6][9]

| Compound Derivative | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 | 4.8 | [9] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 | 5.2 | [9] |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of compounds related to this compound are provided below as examples.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is based on the evaluation of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives.[7]

-

Cell Seeding: Cancer cell lines (e.g., PC3, K562, HeLa) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

In Vitro Antimalarial Activity Assay

This protocol is based on the evaluation of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives against P. falciparum.[9]

-

Parasite Culture: The chloroquine-sensitive D10 strain of P. falciparum is maintained in continuous culture in human erythrocytes.

-

Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Setup: Asynchronous cultures of P. falciparum are incubated with the test compounds at various concentrations in 96-well plates.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂) for a defined period (e.g., 48 hours).

-

Parasite Growth Assessment: Parasite growth inhibition is determined using a suitable method, such as microscopic counting of Giemsa-stained smears or a biochemical assay (e.g., measuring parasite-specific lactate dehydrogenase activity).

-

Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

Conclusion

This compound is a compound of significant interest due to its utility as a versatile building block in the synthesis of potentially bioactive molecules. While direct and extensive biological data for the parent compound are limited in publicly accessible literature, the demonstrated potent anticancer and antimalarial activities of its close derivatives underscore the importance of the this compound scaffold. Further research into the synthesis of novel derivatives and a more in-depth exploration of their mechanisms of action and specific molecular targets are warranted. This could lead to the development of new and effective therapeutic agents for the treatment of cancer and infectious diseases. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to build upon in their exploration of this promising chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. achmem.com [achmem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 8-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 8-(Trifluoromethyl)quinolin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 8-position of the quinoline-4-amine scaffold imparts unique electronic properties that can enhance metabolic stability, membrane permeability, and target binding affinity. This document summarizes key physicochemical parameters, provides detailed experimental protocols for their determination, and outlines a common synthetic route. The information presented herein is intended to serve as a valuable resource for researchers involved in the design and development of novel therapeutics based on the quinoline scaffold.

Core Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While specific experimental data for this compound is limited in publicly accessible literature, a combination of data from closely related analogs and computational predictions allows for a reliable estimation of its properties.

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 243977-15-3 | Chem-Impex[1] |

| Molecular Formula | C₁₀H₇F₃N₂ | Chem-Impex[1] |

| Molecular Weight | 212.17 g/mol | Chem-Impex[1] |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)N | Achmem |

Quantitative Physicochemical Data

The following table summarizes available experimental data for closely related isomers and predicted values for the target compound. These values provide a strong basis for understanding the likely physicochemical profile of this compound.

| Property | This compound (Predicted/Estimated) | 8-(Trifluoromethyl)quinolin-4-ol (Experimental/Predicted) | 7-(Trifluoromethyl)quinolin-2-amine (Experimental/Predicted) | 4-Amino-2-(trifluoromethyl)quinoline (Experimental/Predicted) |

| Melting Point (°C) | ~170-180 (Estimated) | 174-176[2] | 174-177[3] | 138-140[4] |

| Boiling Point (°C) | > 300 (Estimated) | 311.9 ± 37.0 (Predicted)[2] | 306.6 ± 37.0 (Predicted)[3] | 308.8 ± 42.0 (Predicted)[4] |

| pKa (Conjugate Acid) | ~8-9 (Estimated) | 3.51 ± 0.40 (Predicted, for the phenol)[2] | Not Available | 8.73 ± 0.50 (Predicted)[4] |

| LogP (Octanol/Water Partition) | ~2.8 (Estimated) | Not Available | 2.77 (Predicted)[3] | Not Available |

| Aqueous Solubility | Sparingly Soluble (Estimated) | Not Available | Not Available | Not Available |

Note: Predicted values are computationally derived and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a two-step sequence involving the formation of a 4-chloroquinoline intermediate followed by nucleophilic aromatic substitution with an amine source.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

This protocol is based on established methods for the synthesis of substituted 4-chloroquinolines.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(trifluoromethyl)aniline and diethyl malonate in a suitable high-boiling solvent such as diphenyl ether.

-

Gould-Jacobs Reaction: Heat the mixture to reflux to facilitate the initial condensation and subsequent thermal cyclization to form 4-hydroxy-8-(trifluoromethyl)quinoline. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxyquinoline intermediate. Isolate the solid by filtration and wash with the non-polar solvent.

-

Chlorination: In a separate flask, carefully add the dried 4-hydroxy-8-(trifluoromethyl)quinoline to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Final Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude 4-chloro-8-(trifluoromethyl)quinoline.

-

Purification: Isolate the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Experimental Protocol: Amination of 4-Chloro-8-(trifluoromethyl)quinoline

-

Reaction Setup: In a sealed pressure vessel, dissolve 4-chloro-8-(trifluoromethyl)quinoline in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine: Add an excess of an ammonia source, such as a concentrated aqueous solution of ammonium hydroxide or introduce ammonia gas.

-

Reaction: Seal the vessel and heat the mixture at a temperature typically ranging from 120-160 °C for several hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

-

Work-up: After cooling the vessel to room temperature, vent any excess pressure. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocols for Physicochemical Property Determination

The following are generalized protocols that can be adapted for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

-

Sample Preparation: A small amount of the purified, crystalline solid is placed in a capillary tube.

-

Apparatus: A standard melting point apparatus is used.

-

Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method)

-

System Preparation: Equal volumes of n-octanol and water are mixed and allowed to saturate each other. The two phases are then separated.

-

Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.

-

Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Significance and Potential Applications

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly for the treatment of malaria. The introduction of a trifluoromethyl group can significantly impact the biological activity of these molecules.

Logical Relationship of Trifluoromethyl Group to Biological Activity

Caption: Impact of the trifluoromethyl group on molecular properties and biological activity.

The electron-withdrawing nature of the trifluoromethyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. Furthermore, the C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the metabolic stability and in vivo half-life of the compound. These modified properties make trifluoromethyl-substituted quinolines, such as this compound, attractive candidates for development as anticancer and antimalarial agents.[1]

Safety Information

Based on available data for the target compound and related structures, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Standard laboratory safety precautions should be employed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential in drug discovery, owing to the advantageous properties conferred by the trifluoromethyl group. While experimental data on its physicochemical properties are not extensively available, this guide provides a robust framework based on data from analogous compounds and established predictive models. The outlined synthetic routes and experimental protocols offer a practical starting point for researchers aiming to synthesize and characterize this and related molecules. Further experimental validation of the predicted properties is encouraged to fully elucidate the potential of this compound in the development of new therapeutic agents.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and pKa values of 8-(Trifluoromethyl)quinolin-4-amine, a key intermediate in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on analogous quinoline derivatives and established predictive models to offer valuable insights for researchers.

Core Physicochemical Properties: Solubility and pKa

Understanding the solubility and ionization constant (pKa) of a compound is fundamental in drug discovery and development. These parameters significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Solubility Profile

Quinoline itself is sparingly soluble in cold water but demonstrates increased solubility in hot water and is readily soluble in many organic solvents.[1][2] The solubility of substituted quinolines is influenced by the nature and position of the substituent groups. The presence of a trifluoromethyl group, a lipophilic moiety, is expected to decrease aqueous solubility compared to the parent quinoline. Conversely, the amine group can be protonated at acidic pH, leading to the formation of a more soluble salt.

General Solubility Trends for Quinoline Amines:

-

Aqueous Solubility: Generally low, but significantly increases in acidic conditions due to the protonation of the amino group.[3]

-

Organic Solvent Solubility: Typically soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3] Solubility in non-polar solvents like hexane is expected to be lower.

Table 1: Predicted and Qualitative Solubility of this compound

| Solvent System | Expected Solubility | Rationale |

| Water (neutral pH) | Low | The hydrophobic quinoline core and trifluoromethyl group limit solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | Higher than neutral water | Protonation of the 4-amino group forms a more soluble salt. |

| Ethanol | Soluble | Polar protic nature of ethanol facilitates dissolution. |

| Methanol | Soluble | Similar to ethanol, its polarity allows for good interaction. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Likely Soluble | A common solvent for many organic compounds. |

| Hexane | Low | The non-polar nature of hexane is not conducive to dissolving the polar amine. |

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or a base. For this compound, the basicity of the quinoline nitrogen and the 4-amino group are the primary determinants of its pKa. The electron-withdrawing nature of the trifluoromethyl group at the 8-position is expected to decrease the basicity (lower the pKa) of both nitrogen atoms compared to unsubstituted quinoline.

While an experimental pKa for this compound is not documented in the searched literature, a predicted pKa value for the structurally related compound, 8-(Trifluoromethyl)quinolin-4-ol, is available.

Table 2: Predicted pKa Value for a Structurally Related Compound

| Compound | Predicted pKa | Prediction Method |

| 8-(Trifluoromethyl)quinolin-4-ol | 3.51 ± 0.40 | Not Specified[4] |

It is important to note that the pKa of the 4-amino derivative will differ from the 4-ol derivative. Generally, an amino group is more basic than a hydroxyl group in this context. Therefore, the pKa of this compound is likely to be higher than 3.51. For comparison, the pKa of the parent quinoline is approximately 4.9. The trifluoromethyl group will lower this, but the 4-amino group will increase it relative to the 4-ol. A reasonable estimation would place the pKa of the quinoline nitrogen in the range of 3-5. The amino group itself would have a separate, higher pKa.

Experimental Protocols

For researchers requiring precise data, the following sections detail standardized experimental protocols for determining the solubility and pKa of this compound.

Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold standard for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution. This concentration is the thermodynamic solubility.

-

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.

Caption: Workflow for pKa Determination via Potentiometric Titration.

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water. If the aqueous solubility is low, a co-solvent system (e.g., water-methanol) can be used. The concentration should be in the range of 1-10 mM.

-

The solution should be free of dissolved carbon dioxide, which can be achieved by sparging with nitrogen.

-

-

Titration Setup:

-

Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

-

Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.

-

Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add the titrant in small, precise increments using a burette.

-

After each addition, allow the pH to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest slope on the titration curve, which can be determined from the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point. For a basic compound, this is the point where half of the amine has been protonated.

-

Signaling Pathways and Logical Relationships

While specific signaling pathway involvement for this compound is not detailed in the provided search results, quinoline-based compounds are known to be scaffolds for various biologically active molecules, including kinase inhibitors. The logical relationship for its utility in drug discovery is based on its role as a versatile chemical building block.

Caption: Role in Drug Discovery Workflow.

This diagram illustrates the logical progression from this compound as a starting material to the development of a potential drug candidate through chemical synthesis and biological evaluation.

References

Synthesis Precursors for 8-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthesis precursors and methodologies for preparing 8-(trifluoromethyl)quinolin-4-amine, a crucial scaffold in medicinal chemistry. The strategic selection of precursors is paramount for achieving efficient and high-yield synthesis of this versatile compound. This document outlines the primary synthetic routes, details experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Core Synthesis Strategies and Precursors

The synthesis of this compound typically involves a multi-step process, beginning with the construction of the quinoline core, followed by the introduction or modification of the amine group at the C4 position. The choice of initial precursors is dictated by the strategy for forming the quinoline ring. A common and effective approach is the cyclization of an appropriately substituted aniline with a three-carbon component.

A key precursor for introducing the 8-(trifluoromethyl) moiety is 2-amino-3-(trifluoromethyl)benzonitrile . This compound provides the trifluoromethyl group at the desired position relative to the amine, which will ultimately become the nitrogen atom of the quinoline ring.

Another critical precursor is 2-(Trifluoromethyl)aniline . This aniline derivative is frequently used in classic quinoline syntheses, such as the Combes or a modified Conrad-Limpach reaction, to build the 8-(trifluoromethyl)quinoline core.

Synthetic Pathways and Methodologies

Two primary retrosynthetic pathways are considered for the synthesis of this compound.

Pathway 1: Construction of the Quinoline Ring followed by Amination

This widely-used strategy involves the initial synthesis of an 8-(trifluoromethyl)quinolin-4-ol or 8-(trifluoromethyl)quinolin-4-chloride intermediate, which is then converted to the final 4-amino product.

-

Step 1: Cyclization to form 8-(Trifluoromethyl)quinolin-4-ol. This is often achieved through a reaction analogous to the Conrad-Limpach synthesis, where 2-(Trifluoromethyl)aniline is reacted with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst like polyphosphoric acid.

-

Step 2: Chlorination of the 4-hydroxyquinoline. The resulting 8-(trifluoromethyl)quinolin-4-ol is then chlorinated, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), to yield 8-(trifluoromethyl)-4-chloroquinoline.

-

Step 3: Nucleophilic Aromatic Substitution (SNA_r) to introduce the 4-amino group. The 4-chloroquinoline is a key intermediate that readily undergoes nucleophilic aromatic substitution with various amines. To obtain the primary 4-amine, a common method is to use a protected amine source, such as an alkyl diamine, followed by deprotection. Alternatively, direct amination can be achieved under specific conditions.

Pathway 2: Direct Cyclization to form a 4-Aminoquinoline Derivative

While less common, some methods aim for a more direct formation of the 4-aminoquinoline structure. One such approach is the intramolecular cyclization of imine derivatives formed from 2-aminobenzonitrile precursors.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 8-(Trifluoromethyl)quinolin-4-ol

This protocol is adapted from the synthesis of similar quinolinol structures.

-

Reactants: 2-(Trifluoromethyl)aniline and ethyl acetoacetate.

-

Reagents: Polyphosphoric acid (PPA).

-

Procedure:

-

To a round-bottom flask, add 2-(Trifluoromethyl)aniline (1.0 eq) and ethyl acetoacetate (1.0 eq).

-

Add polyphosphoric acid (approx. 10 times the weight of the aniline).

-

Heat the reaction mixture to 140-150 °C with stirring for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the solid product, 8-(trifluoromethyl)quinolin-4-ol, under vacuum.

-

Protocol 2: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

-

Reactant: 8-(Trifluoromethyl)quinolin-4-ol.

-

Reagent: Phosphoryl chloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 8-(trifluoromethyl)quinolin-4-ol (1.0 eq) in an excess of phosphoryl chloride (5-10 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is approximately 7-8.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

-

Protocol 3: Synthesis of this compound

This protocol is based on the general synthesis of 4-aminoquinolines from their 4-chloro precursors.[3]

-

Reactant: 4-Chloro-8-(trifluoromethyl)quinoline.

-

Reagent: Ammonium hydroxide or an appropriate amine source in a sealed vessel.

-

Procedure:

-

Place 4-chloro-8-(trifluoromethyl)quinoline (1.0 eq) in a pressure vessel.

-

Add an excess of concentrated ammonium hydroxide.

-

Seal the vessel and heat to 120-150 °C for 12-24 hours.

-

After cooling, vent the vessel carefully.

-

Collect the precipitated product by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

-

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of this compound via the quinolinol intermediate pathway. Yields can vary based on reaction scale and purification methods.

| Reaction Step | Starting Material(s) | Product | Typical Yield (%) |

| Cyclization | 2-(Trifluoromethyl)aniline, Ethyl acetoacetate | 8-(Trifluoromethyl)quinolin-4-ol | 85-95% |

| Chlorination | 8-(Trifluoromethyl)quinolin-4-ol | 4-Chloro-8-(trifluoromethyl)quinoline | 70-85% |

| Amination | 4-Chloro-8-(trifluoromethyl)quinoline | This compound | 60-75% |

Synthesis Pathway Diagram

References

Spectroscopic Data for 8-(Trifluoromethyl)quinolin-4-amine and a Related Analogue

Spectroscopic Analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline (AMTQ)

This section details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Mass spectrometry (MS) data for this compound was not available in the cited sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of AMTQ were recorded in DMSO-d6.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts for 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6 [1]

| Atom Position | Experimental ¹³C Chemical Shift (δ, ppm) |

| C2 | 159.8 |

| C4 | 159.8 |

| C5 | 160.9 |

Note: A complete list of proton and carbon chemical shifts was not fully detailed in the provided search results. The available data has been presented.

Infrared (IR) Spectroscopy

The FT-IR spectrum of AMTQ was recorded at room temperature.[2]

Table 2: Key FT-IR Vibrational Frequencies for 4-amino-2-methyl-8-(trifluoromethyl)quinoline [2]

| Vibrational Mode | Experimental Frequency (cm⁻¹) |

| N-H stretching | 3383 |

| C-H stretching (aromatic) | 3072, 3099 (from FT-Raman) |

| C=C stretching | 1569, 1619, 1638 |

| N-H deformation (δNH₂) | 1592 |

| C-N stretching | 1076 |

Experimental Protocols

The following methodologies were reported for the spectroscopic analysis of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

NMR Spectroscopy Protocol

The ¹H and ¹³C NMR spectra were acquired for a sample of AMTQ dissolved in deuterated dimethyl sulfoxide (DMSO-d6).[1] The specific type of NMR spectrometer and its operating frequency were not detailed in the provided abstracts.

IR Spectroscopy Protocol

The FT-IR spectrum was obtained for a sample of AMTQ at room temperature in the range of 4000 cm⁻¹ to 400 cm⁻¹.[2] The sample was prepared as a potassium bromide (KBr) disc.[2] The analysis was performed on a Mattson 1000 FTIR spectrometer, which was calibrated using polystyrene bands.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Quinolines

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group into organic molecules has been a transformative strategy in medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and binding affinity. When coupled with the quinoline core, a "privileged scaffold" renowned for its presence in a multitude of bioactive compounds, the resulting trifluoromethylated quinolines have given rise to a class of molecules with profound therapeutic impact. This technical guide delves into the discovery, history, and key experimental methodologies behind these remarkable compounds, providing a comprehensive resource for professionals in drug discovery and development.

A Historical Trajectory: From Antimalarials to Anticancer Agents

The story of trifluoromethylated quinolines is intrinsically linked to the fight against malaria. The development of the 4-aminoquinoline drug, chloroquine, in 1934 marked a significant milestone in antimalarial therapy. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new and more effective agents. This led to the synthesis of mefloquine , a potent antimalarial containing two trifluoromethyl groups, at the Walter Reed Army Institute of Research (WRAIR) in the 1970s.[1][2][3] Mefloquine's development was a collaborative effort involving the US Army Medical Research and Development Command, the World Health Organization (WHO/TDR), and Hoffman-La Roche, Inc.[1] It demonstrated efficacy in preventing falciparum malaria in 1974 and was subsequently used as a successful treatment.[1]

The success of mefloquine highlighted the advantageous properties conferred by the trifluoromethyl group. This sparked broader interest in exploring the incorporation of this moiety into the quinoline scaffold for various therapeutic applications. Researchers began to systematically investigate the synthesis and biological activities of a wide range of trifluoromethylated quinoline derivatives, leading to the discovery of compounds with potent anticancer, antiepileptic, and analgesic properties.[4][5][6] The unique electronic properties of the CF₃ group often lead to enhanced biological activity and improved pharmacokinetic profiles.[7][8]

Core Physical and Biological Properties

The physicochemical properties of trifluoromethylated quinolines are crucial for their biological function and drug-likeness. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the basicity (pKa) of the quinoline nitrogen and the overall lipophilicity (logP) of the molecule. These parameters, in turn, affect solubility, membrane permeability, and binding interactions with biological targets.

Table 1: Physical Properties of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | logP | Reference |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62 | - | - | - | [9] |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65-67 | 236.6 (at 762 Torr) | 2.55 | - | [9][10] |

| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF₃ | 69-71 | - | - | - | [1] |

| 2,8-Bis(trifluoromethyl)-4-quinolinol | 2-CF₃, 8-CF₃, 4-OH | 128-130 | - | - | - | [11] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

The biological activity of trifluoromethylated quinolines is diverse and potent. In the realm of oncology, numerous derivatives have demonstrated significant cytotoxicity against various cancer cell lines.

Table 2: In Vitro Anticancer Activity of Selected Fluorinated Quinoline Derivatives

| Compound | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6a | 8-F, 2,3-di-CH₃, 4-O-benzoyl | MDA-MB-468 (TNBC) | 2.5-5 | [12] |

| 6b | 8-F, 2,3-di-CH₃, 4-O-(4-F-benzoyl) | MDA-MB-468 (TNBC) | 2.5-5 | [12] |

| 6d | 8-F, 2,3-di-CH₃, 4-O-(3,4-di-F-benzoyl) | MDA-MB-468 (TNBC) | 4.0 | [12] |

| 6f | 8-F, 2,3-di-CH₃, 4-O-(4-CH₃-benzoyl) | MDA-MB-468 (TNBC) | 2.5-5 | [12] |

| PQQ | 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine | HL-60 (Leukemia) | 0.064 | [5] |

Key Synthetic Methodologies: Building the Trifluoromethylated Quinoline Core

Several synthetic strategies have been developed to construct the trifluoromethylated quinoline scaffold. The Combes and Gould-Jacobs reactions are two of the most classical and widely used methods.

The Combes Quinoline Synthesis

First reported by Combes in 1888, this reaction involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[7][13] The regioselectivity of the reaction is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, combine 2-(Trifluoromethyl)aniline (4.3 mmol) and ethyl 4,4,4-trifluoro-3-oxobutanoate (4.3 mmol).

-

Acid Catalyst: Add polyphosphoric acid (4.0 g) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 3 hours under a nitrogen atmosphere.

-

Work-up: Quench the reaction by pouring the mixture into ice water (50 mL).

-

Extraction: Extract the product with dichloromethane (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a beige solid.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first described in 1939, is another versatile method for synthesizing 4-hydroxyquinolines.[14][15] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[15]

-

Initial Condensation: In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq). Heat the mixture at 125 °C for 1-2 hours, allowing the ethanol byproduct to distill off.

-

Cyclization: In a separate flask, heat Dowtherm A to 250 °C. Slowly add the reaction mixture from the previous step to the hot Dowtherm A. Maintain the temperature at 250 °C and reflux for 30-60 minutes.

-

Isolation: Allow the mixture to cool to room temperature. Add hexane to facilitate filtration.

-

Purification: Collect the solid product by vacuum filtration and wash with hexane to remove residual Dowtherm A. Dry the product under vacuum.

Mechanisms of Action: Targeting Critical Cellular Pathways

The therapeutic efficacy of trifluoromethylated quinolines stems from their ability to interact with and modulate key biological pathways.

Mefloquine: Inhibition of Parasitic Protein Synthesis

The primary mechanism of action of mefloquine against P. falciparum is the inhibition of protein synthesis by directly binding to the parasite's 80S ribosome.[4][16] Cryo-electron microscopy studies have revealed that the (+)-enantiomer of mefloquine binds to the GTPase-associated center on the large subunit of the ribosome, thereby stalling protein translation and leading to parasite death.[4]

Inhibition of the PI3K/Akt/mTOR Pathway in Cancer

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[17] Its dysregulation is a hallmark of many cancers.[17] Several quinoline derivatives, including trifluoromethylated analogs, have been developed as potent inhibitors of this pathway.[5][17] These inhibitors can target one or more kinases in the pathway, such as PI3K, Akt, or mTOR, leading to the induction of apoptosis and the suppression of tumor growth.[5][18]

Conclusion and Future Perspectives

The journey of trifluoromethylated quinolines from their origins as antimalarial agents to their current status as promising candidates for a range of diseases is a testament to the power of medicinal chemistry. The strategic incorporation of the trifluoromethyl group has consistently yielded compounds with enhanced potency and favorable pharmacokinetic properties. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for further screening and optimization. As our understanding of the molecular drivers of disease deepens, the rational design of novel trifluoromethylated quinoline derivatives targeting specific biological pathways will undoubtedly continue to be a fruitful area of research, offering hope for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Investigation of the mechanism of action of mefloquine and derivatives against the parasite Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Cas 325-14-4,7-(TRIFLUOROMETHYL)QUINOLINE | lookchem [lookchem.com]

- 11. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Combes Quinoline Synthesis [drugfuture.com]

- 14. Gould-Jacobs Reaction [drugfuture.com]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Investigations of Substituted Quinolines for Drug Development

This technical guide provides a comprehensive overview of the application of quantum chemical methods in the study of substituted quinolines, a crucial scaffold in medicinal chemistry. We delve into the computational protocols, key molecular descriptors, and their correlation with biological activity, offering a framework for the rational design of novel therapeutic agents.

Introduction: The Significance of Quinolines and Computational Chemistry

The quinoline ring is a privileged heterocyclic scaffold found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[1][2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antioxidant, and anti-inflammatory effects.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to a vast chemical space for drug discovery.

Quantum chemical investigations have become an indispensable tool in modern drug development, providing profound insights into the electronic structure, reactivity, and intermolecular interactions of molecules.[4][5] By calculating a range of molecular properties, researchers can build robust Quantitative Structure-Activity Relationship (QSAR) models.[6] These models are instrumental in predicting the biological activity of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly synthesis and screening.[5][6]

Core Computational Methodologies

The foundation of in silico studies on substituted quinolines lies in the accurate calculation of their molecular properties. Density Functional Theory (DFT) is the most widely employed method due to its excellent balance of computational cost and accuracy.[4][7]

Detailed Computational Protocol:

A typical computational workflow for investigating substituted quinolines involves the following steps:

-

Structure Drawing and Pre-optimization: The 2D structure of the substituted quinoline is drawn using molecular editing software. A preliminary geometry optimization is often performed using molecular mechanics methods (e.g., MM2) to obtain a reasonable starting conformation.[6]

-

Geometry Optimization: The final geometry optimization is carried out using DFT. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice for organic molecules.[4][8][9]

-

Basis Set Selection: The choice of basis set is crucial for the accuracy of the calculations. Pople-style basis sets such as 6-31G(d), 6-31+G(d,p), and 6-311G are commonly used for quinoline derivatives.[4][6][9] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in systems with heteroatoms and potential hydrogen bonding.

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[10]

-

Property Calculations: Once a stable structure is obtained, various quantum chemical descriptors are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE).[2][4][11]

-

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack.[1][11]

-

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, properties like chemical hardness, softness, electronegativity, and chemical potential can be derived.[2][3][8]

-

Dipole Moment: Provides information about the overall polarity of the molecule.[4][11]

-

Natural Bond Orbital (NBO) Analysis: Investigates hyper-conjugative interactions and charge delocalization within the molecule.[1]

-

-

Spectroscopic Simulations: Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), which can then be compared with experimental data for validation.[2][3][8]

Software: The Gaussian suite of programs is frequently cited as the software used to perform these DFT calculations.[9] GaussView is often used for visualization of the results.[12]

Visualization of the Computational Workflow

The logical flow from the initial molecular design to the final analysis can be represented as follows:

Caption: A typical workflow for the quantum chemical investigation of substituted quinolines.

Key Quantum Chemical Descriptors and Their Significance

The calculated properties, often referred to as quantum chemical descriptors, provide valuable information about the behavior of the molecules.

-

Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept electrons. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical descriptor for molecular stability and reactivity.[2] A large energy gap implies high stability and low reactivity, whereas a small gap suggests that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer.[2]

-

Molecular Electrostatic Potential (MEP): The MEP surface is a 3D plot of the electrostatic potential that helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. It is a valuable tool for understanding drug-receptor interactions.[1][11]

Data Presentation: Calculated Properties of Substituted Quinolines

The following tables summarize representative quantitative data from quantum chemical studies on various substituted quinolines.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline (unsubstituted) | -6.646 | -1.816 | 4.83 | [4] |

| 4-amino-2-methyl-8-(trifluoromethyl)quinoline | - | - | - | [10] |

| Various Quinoline Derivatives | - | - | - | [2][11] |

| 2-Styrylquinoline Derivatives | - | - | - | [13] |

Note: Specific values for substituted derivatives are often presented in extensive tables within the source publications. The data here indicates the type of information available.

Table 2: Biological Activity and Calculated Properties of Anticancer Quinolines

| Compound ID | Target Cell Line | IC50 (µM) | Dipole Moment (Debye) | Correlation/Notes |

| Compound 4f | A549, MCF7 | Comparable to Doxorubicin | Calculated | Strong EGFR inhibition profile (IC50 = 0.015 µM).[11] |

| Quinoline 13 | HeLa | 8.3 | - | Displayed selective cytotoxicity.[14] |

| Quinoline 12 | PC3 | 31.37 | - | Showed good cytotoxicity.[14] |

| Quinoline 11 | PC3 | 34.34 | - | Showed good cytotoxicity.[14] |

Application in Drug Design and QSAR

Quantum chemical descriptors are the cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. In a QSAR analysis, a statistical model is built to correlate the variation in the biological activity of a series of compounds with changes in their molecular descriptors.

QSAR Workflow:

-

A dataset of quinoline derivatives with known biological activities (e.g., IC50 values) is selected.[6]

-

The 3D structures are optimized, and a wide range of quantum chemical and physicochemical descriptors are calculated for each molecule.[6][9]

-

Statistical methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or Artificial Neural Networks (ANN) are used to build a mathematical model that relates the descriptors to the activity.[6]

-

The predictive power of the model is rigorously validated using techniques like leave-one-out cross-validation, external validation, and Y-randomization.[6]

A reliable QSAR model can then be used to predict the activity of newly designed, yet unsynthesized, quinoline derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.[6] Furthermore, molecular docking studies are often combined with DFT results to simulate the binding of the most active compounds to their biological targets, such as the Epidermal Growth Factor Receptor (EGFR), providing insights into the specific amino acid interactions that govern their inhibitory activity.[11]

Conclusion

Quantum chemical investigations, particularly those employing DFT, provide a powerful and predictive framework for the study of substituted quinolines in drug development. By calculating a variety of molecular descriptors, these computational methods allow for a deep understanding of structure-activity relationships, the identification of key structural features for biological activity, and the rational design of novel, potent, and selective therapeutic agents. The integration of these in silico techniques into the drug discovery pipeline is crucial for accelerating the development of next-generation quinoline-based medicines.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 4. scirp.org [scirp.org]

- 5. rowansci.substack.com [rowansci.substack.com]

- 6. RHAZES: Green and Applied Chemistry DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum | Semantic Scholar [semanticscholar.org]

- 7. pillars.taylor.edu [pillars.taylor.edu]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization of some substituted Quinolines derivatives: DFT, computational, in silico ADME, molecular d… [ouci.dntb.gov.ua]

- 13. repository.aaup.edu [repository.aaup.edu]

- 14. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Fundamental Chemistry of the Trifluoromethyl Group on a Quinoline Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group onto a quinoline ring is a powerful strategy in medicinal chemistry and materials science. This is due to the unique electronic properties of the CF₃ group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This technical guide provides an in-depth overview of the core chemistry of trifluoromethyl-substituted quinolines, covering their synthesis, reactivity, physicochemical properties, and biological significance.

Physicochemical Properties

The trifluoromethyl group imparts significant changes to the physicochemical properties of the quinoline scaffold. As a strong electron-withdrawing group, it can influence the basicity (pKa) of the quinoline nitrogen and increase the molecule's lipophilicity (logP), which in turn affects its pharmacokinetic profile.

Data Presentation

The following tables summarize key physicochemical data for various trifluoromethyl-substituted quinolines.

| Compound | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP | Reference(s) |

| 2-(Trifluoromethyl)quinoline | 2-CF₃ | 58-62 | - | - | - | [1] |

| 3-(Trifluoromethyl)quinoline | 3-CF₃ | - | - | - | - | |

| 4-Hydroxy-2-(trifluoromethyl)quinoline | 4-OH, 2-CF₃ | - | - | - | - | |

| 5-(Trifluoromethyl)quinoline | 5-CF₃ | - | - | - | - | |

| 6-(Trifluoromethyl)quinoline | 6-CF₃ | - | - | - | 3.25 | [1] |

| 7-(Trifluoromethyl)quinoline | 7-CF₃ | 65-67 | 236.6 (at 762 Torr) | 2.55 (Predicted) | - | [1] |

| 8-(Trifluoromethyl)quinoline | 8-CF₃ | - | - | - | - | |

| 3,4-Dichloro-7-(trifluoromethyl)quinoline | 3,4-diCl, 7-CF₃ | - | - | - | - | [2] |

| 4-Chloro-7-(trifluoromethyl)quinoline | 4-Cl, 7-CF₃ | 69-71 | - | - | - | [2] |

| 4-Hydroxy-7-(trifluoromethyl)quinoline | 4-OH, 7-CF₃ | >300 | - | - | - | [2] |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) | Reference(s) |

| 2-(Trifluoromethyl)quinoline | 7.67 (td), 7.73 (d), 7.87 (td), 7.90 (d), 8.23 (d), 8.35 (d) | 116.7, 121.5 (q, J = 274.0 Hz), 127.7, 128.6, 128.8, 130.0, 130.8, 138.1, 147.1, 147.8 (q, J = 34.5 Hz) | 94.2 | [3] |

| 2-(Perfluoroethyl)quinoline | 7.69 (td), 7.76 (d), 7.84 (td), 7.92 (d), 8.25 (d), 8.37 (d) | 111.3 (tq, J = 254.0 Hz, 37.4 Hz), 117.9, 120.4 (qt, J = 285.6 Hz, 37.4 Hz), 127.6, 128.7, 130.3, 130.3, 130.8, 137.9, 147.3, 147.4 (t, J = 25.4 Hz) | 44.9, 78.9 | [3] |

| 6-Amino-4-(trifluoromethyl)quinoline derivatives | - | CF₃ group bonded at C-4 was assigned as a quartet with ¹JCF ~274.6 Hz, with chemical shifts of 123.52 ppm, on average. | A singlet at -61.70 ppm, on average, in relation to the CF₃ group. | [4] |

Synthesis of Trifluoromethylated Quinolines

Several synthetic strategies are employed to introduce a trifluoromethyl group onto the quinoline scaffold. These can be broadly categorized into two approaches: building the quinoline ring from trifluoromethylated precursors or direct trifluoromethylation of a pre-existing quinoline ring.

Synthesis from Trifluoromethylated Precursors

Classic quinoline syntheses such as the Gould-Jacobs, Skraup, and Doebner-von Miller reactions can be adapted using trifluoromethylated anilines or other starting materials.

Gould-Jacobs Reaction: This method is effective for producing 4-hydroxyquinolines. For example, 3-(trifluoromethyl)aniline can react with diethyl ethoxymethylenemalonate in a thermal cyclization to yield ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[2]

Skraup-Doebner-Von Miller Synthesis: Condensation of α,β-unsaturated trifluoromethyl ketones with anilines in trichloroacetic acid can afford 2-trifluoromethyl quinolines.[5]

Friedländer Annulation: This method can be used to synthesize 4-trifluoromethyl-substituted quinolines from substituted 2-trifluoroacetyl anilines and various carbonyl compounds, catalyzed by proline potassium salt.

Direct Trifluoromethylation

Direct introduction of a CF₃ group onto the quinoline ring can be achieved through radical, nucleophilic, or electrophilic trifluoromethylating reagents. Radical trifluoromethylation, in particular, allows for the direct functionalization of C-H bonds.

Experimental Protocols

A mixture of triphenyl(2-(2,2,2-trifluoroacetamido)phenethyl)phosphonium bromide (0.57 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.14 mmol) in toluene (6 mL) is stirred under reflux for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography (EtOAc/hexane = 1/40) to give 2-(trifluoromethyl)quinoline as a colorless oil (50% yield).[3]

This synthesis begins with the Gould-Jacobs reaction of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate to form ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate.[2] This intermediate then undergoes a series of reactions including saponification, decarboxylation, chlorination, and a final chlorination step to yield the target compound.[2]

-

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate are heated together, and the resulting intermediate is cyclized at high temperature in Dowtherm A to yield the quinoline derivative.[2]

-

Step 2: Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.[2]

-

Step 3: Decarboxylation: The carboxylic acid is heated in Dowtherm A to remove the carboxyl group.[2]

-

Step 4: Chlorination of the 4-hydroxy group: The 4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to yield 4-chloro-7-(trifluoromethyl)quinoline.[2]

-

Step 5: Chlorination at the 3-position: The final step involves the chlorination of the 3-position using N-chlorosuccinimide (NCS) to give 3,4-dichloro-7-(trifluoromethyl)quinoline.[2]

Reactivity of Trifluoromethylated Quinolines

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring, making it more susceptible to nucleophilic attack and influencing the regioselectivity of electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr)

The CF₃ group activates the quinoline ring towards SNAr reactions, particularly at positions ortho and para to the CF₃ group. For example, in 3,4-dichloro-7-(trifluoromethyl)quinoline, the C4-chloro position is more susceptible to nucleophilic attack than the C3-chloro position.

Palladium-Catalyzed Cross-Coupling Reactions

Trifluoromethylated quinolines bearing halogen substituents are excellent substrates for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters.

-

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling with primary and secondary amines.

Biological Significance and Signaling Pathways

Trifluoromethylated quinolines are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antiparasitic, and kinase inhibitory effects.[6][7]

Anticancer Activity and Kinase Inhibition

Many trifluoromethylated quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[8][9]

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in numerous cancers. Certain trifluoromethyl-substituted quinolines have been developed as potent c-Met inhibitors.[8]

Caption: Inhibition of the c-Met signaling pathway by a trifluoromethyl quinoline derivative.

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are also critical targets in cancer therapy.[3][10] Quinoline-based molecules have been developed to inhibit these pathways, and the inclusion of a trifluoromethyl group can enhance their potency and pharmacokinetic properties.[3][10]

Caption: Dual inhibition of EGFR and VEGFR signaling by a trifluoromethyl quinoline.

Antiparasitic Activity

Trifluoromethylated quinolines have shown significant promise as antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for malaria.[6][11] The trifluoromethyl group can enhance the antimalarial activity of the quinoline core. For instance, derivatives of 7-trifluoromethyl-4-anilinoquinoline have demonstrated potent activity against various parasitic strains.[6]

Conclusion

The incorporation of a trifluoromethyl group onto the quinoline scaffold provides a powerful tool for modulating the physicochemical and biological properties of this important heterocyclic system. The synthetic methodologies are well-established, allowing for the creation of a diverse range of substituted quinolines. The resulting compounds exhibit significant potential in drug discovery, particularly as kinase inhibitors for cancer therapy and as novel antiparasitic agents. Further exploration of the structure-activity relationships and mechanisms of action of trifluoromethylated quinolines will undoubtedly lead to the development of new and improved therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Buy 3-(Trifluoromethyl)quinoline | 25199-76-2 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Methodological & Application

Synthesis of 8-(Trifluoromethyl)quinolin-4-amine Derivatives: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 8-(trifluoromethyl)quinolin-4-amine derivatives, a class of compounds with significant potential in medicinal chemistry. The trifluoromethyl group at the 8-position enhances chemical stability and biological activity, making these derivatives attractive candidates for drug discovery programs.[1] This application note details two primary synthetic routes: a two-step synthesis of the key intermediate, 4-chloro-8-(trifluoromethyl)quinoline, and its subsequent conversion to various 4-amino derivatives via nucleophilic aromatic substitution.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at the 4-position is crucial for the biological activity of many quinoline-based drugs.[2] The introduction of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound derivatives is therefore of considerable interest for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] The most common and direct approach to these compounds involves the nucleophilic aromatic substitution (SNAr) reaction on a 4-chloro-8-(trifluoromethyl)quinoline precursor.

Synthetic Workflow

The overall synthetic strategy involves two main stages. First, the synthesis of the key intermediate, 4-chloro-8-(trifluoromethyl)quinoline, starting from 2-(trifluoromethyl)aniline. Second, the nucleophilic aromatic substitution reaction of this intermediate with a variety of primary and secondary amines to yield the desired this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-8-(trifluoromethyl)quinoline

This protocol is adapted from a patented procedure and describes a two-step synthesis with a high overall yield.[3]

Step A: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid

-

In a suitable reaction vessel, a mixture of 2-(trifluoromethyl)aniline and acrylic acid is prepared.

-

The reaction mixture is heated to a specified temperature and maintained for a sufficient time to ensure complete reaction.

-

Upon completion, the reaction mixture is cooled, and the product, β-(o-trifluoromethylanilino)-propanoic acid, is isolated and purified.

Step B: Synthesis of 4-chloro-8-(trifluoromethyl)quinoline

-

In a round-bottom flask, a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), is charged.[3]

-

The β-(o-trifluoromethylanilino)-propanoic acid from Step A is added portion-wise to the chlorinating agent while maintaining the temperature at 93-95°C.[3]

-

The reaction mixture is held at this temperature for approximately 30 minutes.[3]

-

After cooling to 70°C, the mixture is slowly added to a stirred aqueous solution of sodium bisulfite at 40-45°C.[3]

-

The resulting mixture is further cooled to 15-20°C to precipitate the product.[3]

-

The crude product is collected by vacuum filtration, washed, and dried.[3]

-

Purification by crystallization from a suitable solvent, such as methanol, yields pure 4-chloro-8-(trifluoromethyl)quinoline.[3] A yield of approximately 80% can be expected for this step.[3]

Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the direct coupling of 4-chloro-8-(trifluoromethyl)quinoline with various amines.[2][4]

-

In a reaction vessel, a mixture of 4-chloro-8-(trifluoromethyl)quinoline (1.0 equivalent) and the desired primary or secondary amine (2.0-2.5 equivalents) is prepared. The reaction can be run neat or in a suitable solvent such as dichloromethane.[4]

-

The reaction mixture is heated to 120-130°C and maintained at this temperature for 6-8 hours with continuous stirring.[4]

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and taken up in an organic solvent like dichloromethane.[4]

-

The organic layer is washed sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.[4]

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[4]

-

The resulting residue is purified by precipitation or column chromatography to yield the desired this compound derivative.[4]

Data Presentation

The following table summarizes the synthesis of various 4-aminoquinoline derivatives, demonstrating the scope of the nucleophilic aromatic substitution and Buchwald-Hartwig amination reactions.

| Entry | Starting Material | Amine/Nucleophile | Reaction Type | Product | Yield (%) | Reference |

| 1 | 4-Chloro-8-(trifluoromethyl)quinoline | Butylamine | SNAr | N-Butyl-8-(trifluoromethyl)quinolin-4-amine | - | [4] (General Method) |

| 2 | 4-Chloro-8-(trifluoromethyl)quinoline | N,N-Dimethylethane-1,2-diamine | SNAr | N'-(8-(Trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | - | [4] (General Method) |

| 3 | 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinoline | Morpholine | Buchwald-Hartwig | 2-(Aryl/heteroaryl)-6-morpholin-4-yl-(4-trifluoromethyl)quinoline | 60-88 | [5] |